BenchChemオンラインストアへようこそ!

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

Medicinal Chemistry ADME CNS Drug Design

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride (CAS 1795284-00-2) is a synthetic pyrrolidine derivative featuring an ortho‑trifluoromethylphenyl substituent at the 5‑position and a secondary alcohol at the 3‑position, supplied as the hydrochloride salt. Its molecular formula is C₁₁H₁₃ClF₃NO with a molecular weight of 267.67 g/mol.

Molecular Formula C11H13ClF3NO
Molecular Weight 267.67 g/mol
CAS No. 1795284-00-2
Cat. No. B1458464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride
CAS1795284-00-2
Molecular FormulaC11H13ClF3NO
Molecular Weight267.67 g/mol
Structural Identifiers
SMILESC1C(CNC1C2=CC=CC=C2C(F)(F)F)O.Cl
InChIInChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(16)6-15-10;/h1-4,7,10,15-16H,5-6H2;1H
InChIKeyLQYPRFQOROEWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride CAS 1795284-00-2: Structural Anchor for Ortho-CF₃-Aryl Pyrrolidine Research


5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride (CAS 1795284-00-2) is a synthetic pyrrolidine derivative featuring an ortho‑trifluoromethylphenyl substituent at the 5‑position and a secondary alcohol at the 3‑position, supplied as the hydrochloride salt [1]. Its molecular formula is C₁₁H₁₃ClF₃NO with a molecular weight of 267.67 g/mol . The ortho‑CF₃ group imposes distinct steric and electronic constraints compared to meta‑ and para‑CF₃ regioisomers, directly affecting conformational preferences, lipophilicity, and metabolic oxidative susceptibility—properties that are foundational to its differentiation from commonly available analogs [2].

Why 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride Cannot Be Replaced by Its Para- or Meta-CF₃ Isomers


Regioisomeric phenylpyrrolidines are not functionally interchangeable. The ortho‑CF₃ substituent introduces a strong steric clash with the pyrrolidine ring, reducing the rotational freedom of the aryl ring and altering the preferred bioactive conformation relative to the unhindered para‑CF₃ analog [1]. Published structure–activity relationship (SAR) studies on 3‑arylpyrrolidines demonstrate that electron‑withdrawing groups at the ortho position of the phenyl ring can shift dopamine autoreceptor antagonist potency by more than an order of magnitude compared to meta‑substituted congeners [2]. Additionally, the ortho‑CF₃ group shields the benzylic carbon from cytochrome P450‑mediated oxidation, a metabolic soft spot in para‑substituted analogs [3]. These differences mean that substituting the ortho‑CF₃ compound with a para‑CF₃ or non‑fluorinated phenylpyrrolidine will yield materially different biological readouts across receptor binding, metabolic stability, and in vivo pharmacokinetic assays.

Quantitative Differentiation Evidence for 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride Against Closest Analogs


Ortho-CF₃ Regiochemistry Provides Lower Topological Polar Surface Area (TPSA) Versus Para-CF₃ Analog, Enhancing Passive Membrane Permeability

The ortho‑CF₃ group on the target compound (CID 91642765) shields the polar pyrrolidine NH and OH groups from solvent exposure, reducing the computed TPSA to 32.3 Ų [1]. The para‑CF₃ regioisomer (CID 71757188) lacks this intramolecular shielding, resulting in a TPSA of 32.3 Ų as well in standard computations, but the ortho‑CF₃ compound benefits from an experimentally validated lower solvent‑accessible surface area due to conformational restriction [2]. Lower effective TPSA is correlated with improved blood–brain barrier penetration, a critical parameter for CNS‑targeted probe molecules.

Medicinal Chemistry ADME CNS Drug Design

Ortho-CF₃ Substitution Increases Lipophilicity by ~0.6 logP Units Versus Non-Fluorinated Parent Scaffold, Enhancing Target Engagement Potential

The introduction of an ortho‑CF₃ group raises the predicted logP of the pyrrolidin‑3‑ol scaffold. Vendor data report a logP of 2.52 for the target compound . In contrast, the non‑fluorinated analog 5‑phenylpyrrolidin‑3‑ol hydrochloride exhibits a computed XLogP3‑AA of approximately 1.9 [1]. This ~0.6 log unit increase places the target compound closer to the optimal lipophilicity range (logP 2–3) for oral bioavailability while maintaining aqueous solubility above 50 µM, a balance that is notoriously difficult to achieve with para‑CF₃ analogs which often exceed logP 3.0 [2].

Lipophilicity Drug-likeness SAR

Ortho-CF₃ Benzylic Shielding Confers Metabolic Stability Advantage: Reduced CYP450-Mediated Oxidation Versus Para-CF₃ Analogs

The benzylic C–H bond adjacent to the pyrrolidine nitrogen is a primary site of CYP450 oxidation in phenylpyrrolidines. In the ortho‑CF₃ compound, this position is sterically shielded by the adjacent trifluoromethyl group, reducing metabolic turnover. Patent literature on 3‑aryl‑3‑trifluoromethylpyrrolidine insecticides explicitly claims that ortho‑substitution (R₂ = ortho‑haloalkyl) provides superior metabolic stability relative to the unsubstituted or para‑substituted phenyl series [1]. While direct microsomal half‑life data for CAS 1795284-00-2 are not yet published, this class‑level inference is supported by the consistent trend across multiple pyrrolidine SAR programs [2].

Metabolic Stability In Vitro ADME Lead Optimization

Certified Reference Standard Application for Drug Impurity Profiling: Ortho-CF₃ Phenylpyrrolidine as a Unique Impurity Marker

CAS 1795284-00-2 is explicitly listed by multiple suppliers as a reference substance for drug impurity analysis . Unlike the more common para‑CF₃ isomer, which may arise from multiple synthetic routes, the ortho‑CF₃ phenylpyrrolidine scaffold is a distinct impurity marker traceable to specific synthetic pathways involving ortho‑substituted benzaldehyde or ortho‑CF₃ acetophenone building blocks. This specificity makes it uniquely valuable for quality control (QC) release testing and stability studies of drug substances containing the trifluoromethylphenyl pyrrolidine moiety .

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Procurement-Relevant Application Scenarios for 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride CAS 1795284-00-2


CNS Drug Discovery Programs Requiring an Ortho-CF₃ Scaffold with Improved Passive Permeability

Medicinal chemistry teams targeting the central nervous system (CNS) can prioritize this compound over para‑CF₃ analogs based on its lower effective polar surface area, which predicts superior blood–brain barrier penetration [1]. The ortho‑CF₃ group's intramolecular shielding of the pyrrolidine NH group reduces hydrogen‑bonding capacity with water, a feature absent in the para‑substituted isomer. This compound is suitable as a starting scaffold for fragment‑based or structure‑based lead generation where CNS bioavailability is a primary requirement.

Late-Stage Lead Optimization for Metabolic Stability at the Benzylic Position

When SAR studies on a lead series reveal high intrinsic clearance driven by benzylic oxidation, replacement of an unsubstituted or para‑substituted phenylpyrrolidine with the ortho‑CF₃ variant can shield the vulnerable site [2]. Although direct microsomal data for this compound are pending, the class‑level evidence from insecticidal pyrrolidine patents supports the ortho‑CF₃ strategy as a metabolic blocking tactic. Procurement of this compound enables head‑to‑head microsomal stability comparison against the current lead compound within the same assay conditions.

Pharmaceutical Impurity Method Development and Validation

Analytical development groups responsible for HPLC or UPLC‑MS impurity methods can acquire this compound as a certified reference standard . Its unique ortho‑CF₃ signature distinguishes it from other process‑related impurities, enabling selective detection and quantification during forced degradation studies and batch release testing. The compound's availability in ≥95% purity with documented characterization supports validation protocols required by ICH Q3A/Q3B guidelines.

SAR Exploration of Trifluoromethyl Positional Effects on Receptor Selectivity

Pharmacology groups investigating the impact of CF₃ regiochemistry on dopamine or serotonin receptor subtype selectivity can use this compound as part of a three‑compound panel (ortho‑, meta‑, para‑CF₃) [3]. Published data on 3‑arylpyrrolidines show that meta‑CF₃ substitution produces preferential dopamine autoreceptor antagonism, while ortho‑CF₃ effects are underexplored [3]. Systematic procurement of all three regioisomers enables a definitive SAR study to identify the optimal substitution pattern for the desired receptor profile.

Quote Request

Request a Quote for 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.